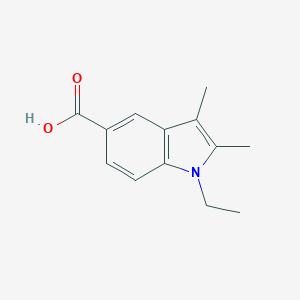

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-2,3-dimethylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-9(3)8(2)11-7-10(13(15)16)5-6-12(11)14/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWZIRYKBWGONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236676 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438218-59-8 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the core physicochemical properties of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore, and understanding the nuanced physicochemical characteristics of its analogs is paramount for predicting their pharmacokinetic and pharmacodynamic profiles. This document is structured to provide not only the foundational data but also the underlying scientific principles and experimental methodologies crucial for its application in a research and development setting.

While specific experimental data for this particular molecule is not extensively available in the public domain, this guide synthesizes predicted values, data from structurally similar compounds, and established analytical protocols to offer a comprehensive profile.

Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental molecular and physical identifiers.

| Property | Value | Source |

| CAS Number | 438218-59-8 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1] |

| Molecular Weight | 217.268 g/mol | [1] |

| Predicted pKa | 4.56 ± 0.30 | [1] |

The predicted pKa suggests that this compound is a weak acid, a critical parameter influencing its solubility and absorption in physiological environments.

Synthesis and Structural Elucidation

A generalized synthetic workflow can be visualized as follows:

Caption: A generalized workflow for the synthesis of the target compound.

Characterization of the synthesized compound would rely on a suite of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), two methyl groups (singlets), aromatic protons on the indole ring, and a broad singlet for the carboxylic acid proton, typically downfield (around 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range), the aromatic carbons of the indole ring, and the aliphatic carbons of the ethyl and methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be observed around 1700-1725 cm⁻¹.

Experimental Determination of Physicochemical Properties

The following sections outline the standard experimental protocols for determining the key physicochemical properties of a compound like this compound.

Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting point range suggests high purity, while a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) as the approximate melting point is approached.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted.

Solubility

Solubility is a critical determinant of a drug candidate's bioavailability. The presence of both a lipophilic indole core and a hydrophilic carboxylic acid group suggests that the solubility of this compound will be pH-dependent.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 5, 7.4), and organic solvents such as ethanol, methanol, and DMSO.

-

Equilibration: An excess of the solid compound is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The experimental workflow can be visualized as follows:

Caption: A workflow for determining thermodynamic solubility.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Significance in Drug Discovery and Development

The physicochemical properties of this compound are integral to its potential as a drug candidate.

-

Solubility and pKa: The acidic nature of the carboxylic acid group will lead to increased aqueous solubility at pH values above its pKa. This is a critical consideration for oral absorption, as the compound will encounter a range of pH environments in the gastrointestinal tract.

-

Lipophilicity: The balance between the lipophilic indole core and the hydrophilic carboxylic acid will dictate the compound's ability to cross biological membranes. Optimizing this balance is crucial for achieving desired ADME properties and reaching the target site of action.

-

Structural Features: The ethyl group on the indole nitrogen and the methyl groups at the 2 and 3 positions will influence the molecule's conformation and its potential interactions with biological targets. These substitutions can also impact metabolic stability.

The interplay of these properties can be visualized as follows:

Caption: The interplay of physicochemical properties and their impact on drug action.

Conclusion

References

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link].

- Patil, S. S., & Dandagvhal, K. R. (2016). Indole-An Interesting Scaffold in Drug Discovery. International Journal of Research in Pharmacy and Chemistry, 6(2), 301-312.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.

- Kumari, A., & Singh, R. K. (2019). Indole: a promising scaffold for the discovery and development of potential anti-tubercular agents. Expert Opinion on Drug Discovery, 14(7), 673-686.

Sources

The Multifaceted Biological Activities of Indole-5-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast landscape of indole-containing molecules, derivatives of indole-5-carboxylic acid have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of indole-5-carboxylic acid derivatives, with a focus on their anticancer, antiviral, and antimicrobial properties, as well as their role as enzyme inhibitors. By delving into their synthesis, mechanisms of action, and structure-activity relationships, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to advance the discovery and development of novel therapeutics based on this versatile scaffold.

I. Synthesis of Indole-5-Carboxylic Acid Derivatives

The synthesis of indole-5-carboxylic acid and its derivatives is a cornerstone of research in this field. A variety of synthetic routes have been developed, with the Fischer indole synthesis being a classic and widely employed method. A notable example is the Japp-Klingemann type Fischer-indole synthesis, which has been successfully adapted for the preparation of substituted indole-5-carboxylic acids.[3]

A general synthetic workflow often involves the reaction of a substituted phenylhydrazine with a ketoester to form a phenylhydrazone, which then undergoes acid-catalyzed cyclization to yield the indole core. Further modifications, such as esterification, amidation, or substitution at various positions of the indole ring, can be achieved through standard organic chemistry transformations to generate a diverse library of derivatives.

Below is a generalized experimental protocol for the synthesis of an ethyl 2-methylindole-5-carboxylate, a common precursor for further derivatization.

Experimental Protocol: Synthesis of Ethyl 2-methylindole-5-carboxylate

Materials:

-

Substituted p-aminobenzoic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Ethyl 2-methylacetoacetate

-

Sodium hydroxide

-

Ethanol

-

Dichloromethane

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

W-2 Raney nickel

Procedure:

Part A: Preparation of the Phenylhydrazone

-

Diazotize the substituted p-aminobenzoic acid with sodium nitrite and hydrochloric acid at 0-5°C.

-

In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

-

Slowly add the cold diazonium salt solution to the ketoester solution while maintaining the temperature below 10°C.

-

Add a solution of sodium hydroxide to adjust the pH and facilitate the coupling reaction.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude phenylhydrazone.

Part B: Fischer Indole Synthesis (Cyclization)

-

Dissolve the crude phenylhydrazone in a suitable solvent, such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid, for instance, sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux for several hours until the cyclization is complete.

-

Cool the reaction mixture and neutralize it with a base.

-

Extract the indole derivative with an organic solvent.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired indole-5-carboxylic acid ester.

Part C: Desulfurization (if applicable, for thioether intermediates)

-

Dissolve the thioether-substituted indole derivative in absolute ethanol.

-

Add freshly washed W-2 Raney nickel.

-

Stir the mixture for one hour.

-

Decant the ethanolic solution and wash the catalyst with ethanol.

-

Combine the ethanolic solutions and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane, dry over anhydrous magnesium sulfate, and concentrate to yield the final product.[4]

Caption: Generalized workflow for the synthesis of indole-5-carboxylic acid derivatives.

II. Anticancer Activity

Indole-5-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are attributed to several mechanisms, including:

-

Induction of Apoptosis: Many indole derivatives trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell division and proliferation.[4]

-

Inhibition of Tyrosine Kinases: Several indole-5-carboxylic acid derivatives act as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor angiogenesis and growth.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule formation, leading to mitotic arrest and subsequent cell death.[4]

-

Modulation of Key Signaling Pathways: These compounds can interfere with critical signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[5]

Caption: Key signaling pathways targeted by indole-5-carboxylic acid derivatives in cancer cells.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indole-5-carboxylic acid derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |

| Compound 5d | MCF-7 (Breast) | MTT | 4.7 | [6] |

| MMB-Indole Conjugate 7j | Leukemia Sub-panel | GI50 | 0.03 - 0.30 | [5] |

| MMB-Indole Conjugate 7k | Leukemia Sub-panel | GI50 | 0.04 - 0.28 | [5] |

| Indole-3-carbinol | H1299 (Lung) | MTT | 449.5 | [4] |

| Evodiamine | HepG2 (Liver) | MTT | ~1 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Indole-5-carboxylic acid derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the indole-5-carboxylic acid derivative in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

III. Antiviral Activity

Indole-5-carboxylic acid derivatives have also demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[7][8] Their antiviral mechanisms often target specific stages of the viral life cycle.

Mechanisms of Antiviral Action

Key antiviral mechanisms of these derivatives include:

-

Entry and Fusion Inhibition: Some compounds prevent the virus from entering the host cell by interfering with the fusion of the viral envelope with the cell membrane.[9]

-

Reverse Transcriptase Inhibition: For retroviruses like HIV, certain indole derivatives can inhibit the activity of reverse transcriptase, an enzyme essential for converting the viral RNA genome into DNA.[9]

-

Integrase Inhibition: These compounds can block the action of integrase, another critical viral enzyme responsible for integrating the viral DNA into the host cell's genome.[7]

-

Protease Inhibition: Inhibition of viral proteases, which are necessary for the processing of viral polyproteins into mature, functional proteins, is another mechanism of action.

Quantitative Data on Antiviral Activity

The following table presents the antiviral activity of selected indole derivatives.

| Compound ID | Virus | Assay | EC50/IC50 (µM) | Reference |

| Compound I | HIV | - | 1.4 (IC50) | [7] |

| 5,6-dihydroxyindole carboxamide derivative II | HIV-1 Integrase | - | 1.4 (IC50) | [7] |

| Indole derivative IV | HCV | - | 1.16 (EC50) | [7] |

| Indole derivative V | HCV | - | 0.6 (EC50) | [7] |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | CPE Inhibition | 1.06 µg/mL (IC50) | [10][11] |

| Indole-based ferulic acid derivative 1 | SARS-CoV-2 | Genomic Copy Number | 70.85 (IC50) | [12] |

| Indole-based ferulic acid derivative 2 | SARS-CoV-2 | Genomic Copy Number | 68.28 (IC50) | [12] |

Experimental Protocol: Plaque Reduction Assay

Principle: The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds. A viral plaque is a visible clear zone that develops on a monolayer of cells as a result of viral replication and cell lysis. Antiviral compounds will reduce the number and/or size of these plaques.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Culture medium

-

Indole-5-carboxylic acid derivative

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6- or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the indole-5-carboxylic acid derivative. Mix each dilution with a constant amount of virus and incubate to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

-

Overlay: Remove the inoculum and add an overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Staining and Plaque Counting: After incubation, fix and stain the cells with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.

IV. Antimicrobial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Indole-5-carboxylic acid derivatives have shown promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[13][14]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are mediated through various mechanisms, including:

-

Membrane Perturbation: Some derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Antibiotic Potentiation: Certain indole derivatives can enhance the efficacy of existing antibiotics, potentially reversing antibiotic resistance.

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some indole compounds can inhibit the formation of these biofilms.[14]

-

Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. Some derivatives can interfere with this signaling system.[14]

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected indole derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [14] |

| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [14] |

| Ciprofloxacin-Indole Hybrid 3a | Various bacteria | 0.25 - 8 | [15] |

| Ciprofloxacin-Indole Hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [15] |

| Indole-thiazolidinone derivative 8 | Various bacteria | 4 - 30 | [13] |

| Indole-thiazolidinone derivative 15 | Various fungi | 4 - 60 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Indole-5-carboxylic acid derivative stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the indole-5-carboxylic acid derivative in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, typically adjusted to a specific optical density (e.g., 0.5 McFarland standard).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed. Alternatively, the absorbance can be measured using a microplate reader.

V. Enzyme Inhibition

Indole-5-carboxylic acid derivatives have also been identified as inhibitors of various enzymes, highlighting their potential for treating a range of diseases where specific enzymes are dysregulated.[16]

Enzyme Inhibition Kinetics

The inhibitory activity of these compounds can be characterized by their inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics.

Experimental Protocol: Enzyme Inhibition Assay and Ki Determination

Principle: This assay measures the effect of an inhibitor on the rate of an enzyme-catalyzed reaction. The inhibition constant (Ki) can be determined from the IC50 value (the concentration of inhibitor that causes 50% inhibition) and the Michaelis constant (Km) of the substrate using the Cheng-Prusoff equation.[17]

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution

-

Indole-5-carboxylic acid derivative (inhibitor)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Determine Km: First, determine the Michaelis constant (Km) of the enzyme for its substrate by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor.

-

IC50 Determination: Perform the enzyme assay in the presence of various concentrations of the indole-5-carboxylic acid derivative at a fixed substrate concentration (typically at or near the Km value).

-

Assay Conditions: Set up the reaction mixtures containing the enzyme, buffer, substrate, and inhibitor in a 96-well plate or cuvettes.

-

Initiate Reaction: Initiate the reaction by adding the substrate or enzyme.

-

Measure Reaction Rate: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: For competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration.

-

VI. Conclusion and Future Perspectives

Derivatives of indole-5-carboxylic acid represent a rich and versatile source of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents, coupled with their ability to inhibit key enzymes, underscores their importance in modern drug discovery. The synthetic accessibility of the indole scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the development of compounds with enhanced potency and selectivity.

Future research in this area should focus on several key aspects. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and the development of more targeted therapies. The exploration of novel synthetic methodologies will continue to expand the chemical space of indole-5-carboxylic acid derivatives, potentially leading to the discovery of compounds with novel mechanisms of action. Furthermore, in vivo studies are essential to validate the promising in vitro activities and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued investigation of this remarkable class of molecules holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. [Link]

-

N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. [Link]

-

Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]

-

IC50 values of compounds (1-32) and cisplatin, obtained in the... [Link]

-

Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. [Link]

-

Dose−response curves and EC50 values for derivatives. (A) % antiviral... [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Link]

-

Synthesis of indole-based ferulic acid derivatives and in vitro evaluation of antiviral activity against SARS-CoV-2. [Link]

-

A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. [Link]

-

Biomedical Importance of Indoles. [Link]

-

Post-ingestion conversion of dietary indoles into anticancer agents. [Link]

-

Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. [Link]

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Link]

-

In Silico Studies of Indole Derivatives as Antibacterial Agents. [Link]

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Link]

-

A review on recent developments of indole-containing antiviral agents. [Link]

-

The IC50 values, K i constants and inhibition types determined for... [Link]

-

IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. [Link]

-

The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actanaturae.ru [actanaturae.ru]

- 11. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation | MDPI [mdpi.com]

- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic pharmaceuticals.[1] This guide provides a comprehensive technical overview of a specific functionalized derivative, 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid . We will delve into its core molecular properties, present a robust, field-proven synthetic pathway, outline a self-validating analytical workflow for its characterization, and discuss its strategic importance as a molecular scaffold for researchers, scientists, and drug development professionals. The strategic placement of ethyl and methyl groups, combined with a reactive carboxylic acid handle, makes this compound a valuable building block in the synthesis of novel, complex molecules with therapeutic potential.

The Indole Scaffold: A Privileged Structure in Modern Drug Discovery

The indole ring system is one of the most significant heterocyclic structures in drug discovery, renowned for its diverse biological activities.[2] Its prevalence is highlighted by its presence in essential biomolecules like the amino acid tryptophan and in numerous FDA-approved drugs, including the anti-inflammatory agent Indomethacin and the migraine treatment Sumatriptan.[1][3] The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) allow it to bind with high affinity to a wide range of biological targets.[2]

Consequently, the development of novel indole derivatives remains a highly active area of research.[1] this compound represents a strategically designed platform for chemical exploration. Unlike the parent indole, its nitrogen is alkylated, which can prevent unwanted metabolic N-dealkylation and modify its physicochemical properties. The carboxylic acid at the 5-position serves as a critical functional handle for library development, enabling the creation of amides, esters, and other derivatives to probe structure-activity relationships (SAR).

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key physicochemical and identifying data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₂ | [4][5] |

| Molecular Weight | 217.27 g/mol | [4][5][6] |

| CAS Number | 438218-59-8 | [4][7] |

| IUPAC Name | This compound | [4] |

| Predicted pKa | 4.56 ± 0.30 | [4] |

The predicted pKa value suggests that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This is a critical consideration for designing cell-based assays and understanding membrane permeability.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from a commercially available precursor. The chosen strategy involves first protecting the indole nitrogen via ethylation, followed by the hydrolysis of the ethyl ester to yield the target carboxylic acid. This sequence is causally important because attempting to alkylate the nitrogen in the presence of a free carboxylic acid could lead to competitive O-alkylation of the carboxylate, reducing the yield of the desired product.

Caption: A robust two-step synthesis workflow.

Step 1: N-Ethylation of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

This protocol is based on standard procedures for the N-alkylation of indoles.[8] The use of a strong base like sodium hydride (NaH) is essential to deprotonate the indole nitrogen, forming a nucleophilic indolide anion that readily reacts with an ethylating agent like iodoethane.

Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add Ethyl 2,3-dimethyl-1H-indole-5-carboxylate (1.0 eq.).

-

Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add iodoethane (1.5 eq.) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the intermediate ester.

Step 2: Saponification (Ester Hydrolysis)

This step employs a standard base-catalyzed hydrolysis (saponification) to convert the ethyl ester functional group into the desired carboxylic acid.

Methodology:

-

Reaction Setup: Dissolve the purified ethyl ester intermediate (1.0 eq.) from Step 1 in a mixture of ethanol and water.

-

Hydrolysis: Add potassium hydroxide (KOH, 3.0-5.0 eq.) to the solution and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify the solution to pH 2-3 by the slow addition of cold 1M hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound, as a solid.

Analytical Characterization Workflow

Each synthesis must be followed by a rigorous, self-validating characterization process to confirm the identity, structure, and purity of the final compound. This workflow ensures the reliability of any subsequent biological or chemical data generated using the material.

Caption: A multi-technique analytical characterization workflow.

Expected Analytical Results:

-

¹H NMR Spectroscopy: The spectrum should confirm the incorporation of the ethyl group with a characteristic triplet and quartet signal pattern. It will also show singlets for the two methyl groups on the indole ring and signals corresponding to the aromatic protons.

-

¹³C NMR Spectroscopy: This analysis will verify the total number of carbons in the molecule, including distinct signals for the ethyl carbons, the methyl carbons, the aromatic carbons of the indole ring, and the carbonyl carbon of the carboxylic acid.

-

High-Resolution Mass Spectrometry (HRMS): This is a crucial, self-validating step. The measured exact mass should be within a narrow tolerance (e.g., ±5 ppm) of the calculated mass for the molecular formula C₁₃H₁₅NO₂, confirming its elemental composition.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is the standard for assessing the purity of the final compound, which should typically be >95% for use in biological assays.

Strategic Role in Drug Development

This compound is best understood not as an end-product, but as a versatile scaffold for building more complex drug candidates.[9] Its utility stems from the strategic placement of its functional groups.

-

The Carboxylic Acid Handle: This is the primary point for diversification. It can be readily converted into a library of amides via coupling with various amines, a common strategy in medicinal chemistry to explore SAR and improve properties like cell permeability and target engagement. The carboxylic acid itself can also be a critical pharmacophoric element, forming key ionic or hydrogen bond interactions with a biological target. However, this group can sometimes lead to poor membrane permeability or rapid metabolic clearance, making it a candidate for replacement with bioisosteres.[10]

-

The N-Ethyl Group: The ethyl group at the N1 position serves multiple purposes. It blocks a potential site of metabolism and eliminates the hydrogen-bond donating capability of the indole N-H group. This modification can significantly alter the molecule's binding mode, solubility, and lipophilicity compared to its N-H counterpart.

-

The 2,3-Dimethyl Core: The methyl groups provide steric bulk and increase the lipophilicity of the indole core. They can fill hydrophobic pockets within a target protein's active site, potentially enhancing binding affinity and selectivity.

This compound is an ideal candidate for use in fragment-based drug discovery (FBDD) or for the parallel synthesis of compound libraries aimed at various targets, such as protein kinases, G-protein coupled receptors, and nuclear receptors, where the indole scaffold is known to be effective.[3][11]

Conclusion

This compound is a well-defined and strategically valuable chemical entity for the research and drug development community. Its fundamental properties are well-established, and its synthesis is achievable through robust and scalable chemical methods. By providing a stable, functionalized core, it serves as an excellent starting point for the creation of diverse chemical libraries, enabling the systematic exploration of chemical space to identify novel therapeutic agents. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically deploy this compound in their research endeavors.

References

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. [Link]

-

Oakwood Chemical. 2,3-Dimethyl-1H-indole-5-carboxylic acid ethyl ester. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

NIH National Library of Medicine. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]

-

ResearchGate. A brief review of the biological potential of indole derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. 2,3-Dimethyl-1H-indole-5-carboxylic acid ethyl ester [oakwoodchemical.com]

- 7. This compound CAS#: 438218-59-8 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Indole Nucleus: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Introduction: From Ancient Dyes to Modern Medicine

The story of the indole nucleus is a compelling narrative of scientific inquiry that begins with the vibrant hues of ancient dyes and culminates in the rational design of life-saving therapeutics. This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs.[1] Its journey from obscurity to pharmacological prominence is a testament to the cumulative efforts of chemists, biologists, and pharmacologists over the past two centuries. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic evolution of substituted indole compounds, underpinned by field-proven insights and detailed experimental methodologies.

Part 1: The Dawn of Indole Chemistry - Discovery and Early Derivatives

The genesis of indole chemistry is inextricably linked to the iconic dye, indigo. For millennia, civilizations across the globe utilized indigo-producing plants to create a coveted deep blue pigment.[2] It was the relentless investigation into the chemical nature of this dye that led to the isolation and characterization of the indole core.

In 1866, the brilliant German chemist Adolf von Baeyer embarked on a series of experiments to elucidate the structure of indigo. Through the zinc dust reduction of oxindole, a derivative of indigo, he successfully isolated a new compound which he named "indole," a portmanteau of "indigo" and "oleum" (oil).[1][3] This seminal discovery laid the foundation for a new field of heterocyclic chemistry. Shortly after its isolation, in 1869, von Baeyer proposed the correct chemical structure of indole.[1]

The late 19th and early 20th centuries witnessed a burgeoning interest in indole and its derivatives. The Fischer indole synthesis, discovered by Hermann Fischer in 1883, became a cornerstone for the construction of the indole nucleus and remains a widely used method to this day.[4] This period was characterized by the isolation and structural elucidation of a plethora of naturally occurring indole alkaloids, many of which possessed potent physiological activities.

Part 2: The Endogenous Indoles - Serotonin and Melatonin

The significance of the indole scaffold escalated dramatically with the discovery of its presence in crucial endogenous signaling molecules. These discoveries unveiled the fundamental roles of substituted indoles in mammalian physiology and opened new avenues for therapeutic intervention.

Serotonin (5-Hydroxytryptamine): The Neurotransmitter of Well-being

The discovery of serotonin was a multi-stage process involving researchers across different disciplines. In 1935, Vittorio Erspamer identified a substance from enterochromaffin cells that he named "enteramine," which was observed to increase intestinal motility.[5] Later, in 1948, Maurice M. Rapport, Arda Green, and Irvine Page at the Cleveland Clinic isolated a vasoconstrictor substance from blood serum, which they named "serotonin."[6][7] It was subsequently confirmed in 1952 that enteramine and serotonin were the same molecule, chemically identified as 5-hydroxytryptamine (5-HT).[5]

Serotonin is a pivotal neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[8] Its discovery spurred intensive research into the serotonergic system, leading to the identification of multiple receptor subtypes and the development of drugs that target this system for the treatment of depression, anxiety, and other psychiatric disorders.

Melatonin (N-acetyl-5-methoxytryptamine): The Hormone of Darkness

In 1958, Aaron B. Lerner and his colleagues at Yale University isolated a hormone from the pineal gland of cows that had a skin-lightening effect in amphibians.[9] They named this compound "melatonin." Melatonin is now recognized as a key regulator of the circadian rhythm, the body's internal 24-hour clock.[9] Its synthesis and release are tightly controlled by the light-dark cycle, with levels rising in the evening to promote sleep. The discovery of melatonin has had a profound impact on our understanding of sleep biology and has led to its widespread use as a supplement to manage sleep disorders.

Part 3: The Psychedelic Indoles - A Window into the Mind

The mid-20th century witnessed the discovery of a class of substituted indoles with profound effects on human consciousness. These psychedelic compounds, while controversial, have provided invaluable tools for neuroscience research and are currently experiencing a renaissance in clinical studies for their therapeutic potential.

Lysergic Acid Diethylamide (LSD): A Serendipitous Discovery

In 1938, Swiss chemist Albert Hofmann, while working at Sandoz Laboratories, first synthesized lysergic acid diethylamide (LSD) from ergot, a fungus that grows on rye.[10] His initial goal was to create a respiratory and circulatory stimulant.[11] The potent psychoactive properties of LSD remained unknown until April 19, 1943, when Hofmann accidentally absorbed a small amount of the compound.[12] This led to the first-ever LSD trip, an experience he later described as a "dreamlike state."[10] Hofmann's discovery opened up a new chapter in our understanding of the brain and the chemical basis of consciousness.

Psilocybin and Psilocin: The Magic of Mushrooms

Following his work on LSD, Albert Hofmann also isolated and synthesized the principal psychoactive compounds from psilocybin mushrooms: psilocybin and psilocin.[13] For thousands of years, indigenous cultures in Mesoamerica had used these mushrooms in religious and healing ceremonies.[14] Hofmann's work provided a chemical understanding of their profound psychological effects.

The Shulgin Legacy: Systematic Exploration of Tryptamines

The work of Alexander Shulgin, a pioneering chemist and pharmacologist, dramatically expanded the landscape of known psychedelic tryptamines. In his seminal books, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved), co-authored with his wife Ann Shulgin, he meticulously documented the synthesis and psychoactive effects of hundreds of novel compounds.[15][16] Shulgin's systematic approach to structure-activity relationships provided a wealth of knowledge for the field of psychopharmacology.

Part 4: The Therapeutic Revolution - Indole-Based Pharmaceuticals

The deep understanding of the indole scaffold's role in both normal physiology and in the action of psychoactive substances paved the way for the rational design of a multitude of indole-based drugs. These pharmaceuticals have had a transformative impact on the treatment of a wide range of diseases.

Indomethacin: A Potent Anti-inflammatory Agent

Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), was first discovered in 1963 and approved for medical use in the United States in 1965.[17] It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[18] The development of indomethacin marked a significant advancement in the management of inflammatory conditions such as arthritis.

Sumatriptan: A Breakthrough in Migraine Treatment

The development of sumatriptan in the 1980s by Glaxo (now GSK) revolutionized the acute treatment of migraine headaches.[19] Sumatriptan was the first in a new class of drugs called triptans, which are selective agonists for the 5-HT1B and 5-HT1D serotonin receptors.[20] By targeting these receptors, sumatriptan causes vasoconstriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, thereby alleviating the debilitating pain of a migraine attack.[19][21]

Part 5: Modern Synthetic Methodologies for Substituted Indoles

The enduring importance of the indole nucleus in drug discovery has driven the development of numerous elegant and efficient synthetic strategies. These methods provide chemists with the tools to construct a diverse array of substituted indoles with high levels of control and specificity.

Classical Indole Syntheses

-

Fischer Indole Synthesis: This venerable reaction, first described in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[9] The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a[17][17]-sigmatropic rearrangement to form the indole nucleus.[22]

-

Reissert Indole Synthesis: This method, developed in 1897, utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated.[6]

-

Batcho-Leimgruber Indole Synthesis: A versatile and high-yielding method that starts with an o-nitrotoluene and involves the formation of an enamine, followed by reductive cyclization to the indole.[23]

Modern Palladium-Catalyzed Indole Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indole synthesis is no exception. Palladium-catalyzed methods have emerged as powerful tools for the construction of the indole ring system.

-

Hegedus Indole Synthesis: This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[14]

-

Larock Indole Synthesis: A highly versatile heteroannulation reaction that utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[24]

Part 6: Structure-Activity Relationships and Pharmacological Data

The biological activity of substituted indole compounds is exquisitely sensitive to the nature and position of substituents on the indole scaffold. A deep understanding of these structure-activity relationships (SAR) is paramount for the rational design of new therapeutic agents.

SAR of Tryptamines

Substitutions on the indole ring and the ethylamine side chain of tryptamine have profound effects on their pharmacological properties, particularly their affinity for and activity at serotonin receptors. For example, hydroxylation at the 4-position, as seen in psilocin, is a key determinant of psychedelic activity. N,N-dialkylation of the amino group also significantly influences potency and duration of action.

Quantitative Pharmacological Data

The following table provides a summary of the binding affinities (Ki) of selected substituted indole compounds for various G-protein coupled receptors. This data is essential for understanding the potency and selectivity of these molecules.

| Compound | Receptor | Ki (nM) |

| Serotonin | 5-HT1A | 3.2 |

| Serotonin | 5-HT1D | 5.0 |

| Serotonin | 5-HT2A | 12.6 |

| Melatonin | MT1 | 0.05 |

| Melatonin | MT2 | 0.12 |

| LSD | 5-HT1A | 1.6 |

| LSD | 5-HT2A | 2.9 |

| Psilocin | 5-HT1A | 126 |

| Psilocin | 5-HT2A | 46 |

| Sumatriptan | 5-HT1B | 17 |

| Sumatriptan | 5-HT1D | 11 |

Note: Ki values are indicative and can vary depending on the experimental conditions.

Part 7: Signaling Pathways and Experimental Protocols

The biological effects of substituted indoles are mediated through their interaction with specific cellular targets, most notably G-protein coupled receptors (GPCRs). Understanding the downstream signaling cascades initiated by these interactions is crucial for elucidating their mechanisms of action.

Serotonin Receptor Signaling

Serotonin receptors are a large and diverse family of GPCRs that couple to various G-proteins to initiate a range of intracellular signaling events. For example, the 5-HT2A receptor, the primary target for psychedelic tryptamines, couples to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and diacylglycerol.

Diagram: Simplified Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Simplified signaling cascade of the serotonin 5-HT2A receptor.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

This protocol provides a general procedure for the synthesis of 2-phenylindole via the Fischer indole synthesis.

Materials:

-

Phenylhydrazine

-

Acetophenone

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain 2-phenylindole as a solid.

Conclusion: The Enduring Allure of the Indole Scaffold

From its humble origins in the dye vats of antiquity to its current status as a cornerstone of modern drug discovery, the indole nucleus has captivated and inspired generations of scientists. Its remarkable versatility and profound biological significance ensure that it will remain a fertile ground for scientific exploration and therapeutic innovation for years to come. This guide has provided a comprehensive overview of the discovery, history, and technical intricacies of substituted indole compounds, offering a valuable resource for those seeking to harness the power of this remarkable heterocyclic scaffold.

References

- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.

- Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium(II) assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674-2676.

- Shen, T. Y., Windholz, T. B., Rosegay, A., Witzel, B. E., Wilson, A. N., Willett, J. D., ... & Sarett, L. H. (1963). Non-steroid anti-inflammatory agents. Journal of the American Chemical Society, 85(4), 488-489.

- Hofmann, A. (1980). LSD: My Problem Child. McGraw-Hill.

- Erspamer, V. (1940). Pharmakologische Studien über Enteramin. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 196(3-4), 366-390.

- Rapport, M. M., Green, A. A., & Page, I. H. (1948). Serum vasoconstrictor (serotonin). IV. Isolation and characterization. Journal of Biological Chemistry, 176(3), 1243-1251.

- Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,582,501. Washington, DC: U.S.

- Hofmann, A. (1959). Psychotomimetic drugs; chemical and pharmacological aspects. Acta physiologica et pharmacologica Neerlandica, 8, 240-258.

- Gessner, P. K., & Page, I. H. (1962). Behavioral effects of 5-methoxy-N: N-dimethyltryptamine, other tryptamines, and LSD. American Journal of Physiology-Legacy Content, 203(1), 167-172.

- Rapport, M. M. (1949). Serum vasoconstrictor (serotonin). V. The presence of serotonin in beef serum. Journal of Biological Chemistry, 180(2), 961-969.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Berger, M., Gray, J. A., & Roth, B. L. (2009). The expanded biology of serotonin. Annual review of medicine, 60, 355-366.

- Humphrey, P. P., Feniuk, W., Perren, M. J., Beresford, I. J., Skingle, M., & Whalley, E. T. (1990). The pharmacology of the novel 5-HT1-like receptor agonist, GR43175. Cephalalgia, 10(5), 219-229.

- Lerner, A. B., Case, J. D., Takahashi, Y., Lee, T. H., & Mori, W. (1958). Isolation of melatonin, the pineal gland factor that lightens melanocytes. Journal of the American Chemical Society, 80(10), 2587-2587.

- Hofmann, A. (2009). LSD: my problem child. Oxford University Press.

- Fischer, E. (1886). Indol und seine Derivate. Justus Liebigs Annalen der Chemie, 236(1-2), 116-137.

- Balfour-Paul, J. (2012). Indigo: Egyptian mummies to blue jeans. Richmond Hill, Ont.: Firefly Books.

- Reissert, A. (1897). Ueber die Einführung der Carboxylgruppe in aromatische Nitrokohlenwasserstoffe. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053.

- Hofmann, A., Heim, R., Brack, A., & Kobel, H. (1958). Psilocybin, ein psychotroper Wirkstoff aus dem mexikanischen Rauschpilz Psilocybe mexicana Heim. Experientia, 14(3), 107-109.

- Goadsby, P. J. (2001). The pharmacology of sumatriptan. Neurology, 57(5_suppl_2), S10-S13.

- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis. Tetrahedron, 67(38), 7195-7210.

- Saxena, P. R., & Tfelt-Hansen, P. (2006). Triptans, 5-HT1B/1D receptor agonists in the acute treatment of migraine. In The headaches (pp. 469-503). Lippincott Williams & Wilkins.

- Glennon, R. A., Hong, S. S., Dukat, M., Teitler, M., & Davis, K. (1994). 5-HT1D/5-HT1B serotonin receptors: a new target for the design of anti-migraine agents. Journal of medicinal chemistry, 37(18), 2828-2835.

- Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A receptor agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.

- Shulgin, A., & Shulgin, A. (1997).

- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.

- Van Order, R. B., & Lindwall, H. G. (1942). Indole. Chemical Reviews, 30(1), 69-96.

- Gribble, G. W. (2016). Indole ring synthesis: from natural products to drug discovery. John Wiley & Sons.

- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620-6662.

- Sumpter, W. C. (1944). The chemistry of oxindole. Chemical Reviews, 34(3), 393-434.

- Taleb, S. (2019). Tryptophan metabolism: a pivotal role in the gut-brain axis. Microorganisms, 7(1), 13.

- Hubbard, T. D., Murray, I. A., & Perdew, G. H. (2015). Indole and tryptophan metabolism: endogenous and dietary routes to Ah receptor activation. Drug metabolism and disposition, 43(10), 1522-1535.

- Friedman, M. (2018). Analysis, nutrition, and health benefits of tryptophan. International journal of tryptophan research, 11, 1178646918802282.

- Jaglin, M., Rhimi, M., & Philippe, R. (2018). Indole and its derivatives in the gut microbiota: a key feature of host-microbe interactions. Journal of Applied Microbiology, 125(2), 336-348.

- Dorababu, A. (2020). A comprehensive review on the synthesis and therapeutic importance of indole and its analogues.

- Hartung, T. (2011). From alternative to animal testing to a new toxicology.

- Winter, C. A., Risley, E. A., & Nuss, G. W. (1963). Anti-inflammatory and antipyretic activities of indomethacin, 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid. The Journal of pharmacology and experimental therapeutics, 141(3), 369-376.

- Shulgin, A. T. (1973). Stereoisomers of 2, 5-dimethoxy-4-methylamphetamine (STP). Journal of pharmaceutical sciences, 62(4), 681-681.

- Nichols, D. E. (2018). Psychedelics. Pharmacological reviews, 70(3), 569-603.

- Humphrey, P. P. (2007). The discovery of a new drug class for the acute treatment of migraine. Headache: The Journal of Head and Face Pain, 47, S10-S19.

- Goadsby, P. J., Lipton, R. B., & Ferrari, M. D. (2002). Migraine—current understanding and treatment. New England Journal of Medicine, 346(4), 257-270.

- Reppert, S. M., Weaver, D. R., & Ebisawa, T. (1994). Cloning and characterization of a mammalian melatonin receptor that mediates reproductive and circadian responses. Neuron, 13(5), 1177-1185.

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A chemical love story. Transform press.

- Twarog, B. M., & Page, I. H. (1953). Serotonin content of some mammalian tissues and urine and a method for its determination. American Journal of Physiology-Legacy Content, 175(1), 157-161.

- Woolley, D. W., & Shaw, E. (1954). A biochemical and pharmacological suggestion about certain mental disorders. Proceedings of the National Academy of Sciences, 40(4), 228-231.

- Aghajanian, G. K., & Marek, G. J. (1999). Serotonin and hallucinogens. Neuropsychopharmacology, 21(2), 16S-23S.

- Flower, R. J. (2003). The development of COX2 inhibitors. Nature reviews Drug discovery, 2(3), 179-191.

Sources

- 1. Homebrewed psilocybin: can new routes for pharmaceutical psilocybin production enable recreational use? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veranova.com [veranova.com]

- 3. Indometacin synthesis - chemicalbook [chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 14. Stereocontrolled total synthesis of (+)-vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method for preparing Sumatriptan Succinate - Eureka | Patsnap [eureka.patsnap.com]

- 16. N-Bn-THAZ - Wikipedia [en.wikipedia.org]

- 17. Melatonin receptors and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. An Improved Process For The Preparation Of Sumatriptan [quickcompany.in]

- 20. iris.unife.it [iris.unife.it]

- 21. Evolution of tryptophan biosynthetic pathway in microbial genomes: a comparative genetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 24. youtube.com [youtube.com]

Unlocking the Therapeutic Potential of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid: A Technical Guide to Target Identification and Validation

Introduction

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a small molecule belonging to the indole carboxylic acid class, a scaffold known for its diverse pharmacological activities. While preliminary research suggests this compound may possess antimicrobial, anti-inflammatory, and neuroprotective properties, its precise molecular targets remain unelucidated[1]. This technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of its potential therapeutic targets. Designed for researchers, scientists, and drug development professionals, this document outlines a logical workflow from computational prediction to rigorous biochemical and cellular validation, ensuring a thorough and efficient investigation into the compound's mechanism of action. The overarching goal is to build a robust data package to support its advancement in the drug discovery pipeline.

Part 1: In Silico Target Prediction - A Data-Driven Starting Point

Before embarking on resource-intensive experimental studies, a computational approach can provide valuable, testable hypotheses regarding the potential protein targets of this compound.[2][3] This in silico phase leverages the compound's structure to predict its interactions with known protein binding sites.

Ligand-Based Target Prediction

This method relies on the principle that structurally similar molecules often exhibit similar biological activities.[4] By comparing this compound to databases of compounds with known protein targets, we can infer potential targets.

Methodology:

-

Chemical Fingerprinting: Generate a 2D chemical fingerprint of this compound.

-

Database Screening: Screen this fingerprint against large chemogenomic databases such as ChEMBL, PubChem, and BindingDB.

-

Similarity Analysis: Utilize algorithms like Tanimoto similarity to identify compounds with high structural similarity and their known protein targets.[4]

-

Target Prioritization: Rank the potential targets based on the degree of similarity and the biological relevance of the identified proteins.

Structure-Based Target Prediction (Reverse Docking)

If a high-resolution 3D structure of this compound can be generated, reverse docking can be employed to screen it against a library of 3D protein structures.[5]

Methodology:

-

Compound Conformation Generation: Generate a library of low-energy 3D conformations of the molecule.

-

Protein Structure Library: Utilize a database of protein structures, such as the Protein Data Bank (PDB).

-

Docking Simulation: Systematically "dock" the compound's conformations into the binding pockets of the proteins in the library.

-

Scoring and Ranking: Use scoring functions to estimate the binding affinity for each compound-protein pair and rank the potential targets.

Table 1: Comparison of In Silico Target Prediction Methods

| Method | Principle | Advantages | Disadvantages |

| Ligand-Based | Similar structures have similar targets | Fast, does not require protein structures | Limited to known ligand-target interactions |

| Structure-Based | Predicts binding to 3D protein structures | Can identify novel targets, provides binding mode insight | Computationally intensive, requires high-quality protein structures |

Part 2: In Vitro Target Identification - Experimental Discovery

The hypotheses generated from in silico predictions must be validated through direct experimental evidence. The following biochemical and proteomic approaches aim to identify proteins that physically interact with this compound.

Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a powerful technique to isolate and identify proteins that bind to a small molecule of interest.[6][7]

Experimental Workflow:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A photo-affinity probe can also be designed to allow for covalent cross-linking upon UV irradiation, capturing even weak or transient interactions.[8][9]

-

Cell Lysate Preparation: Prepare a protein lysate from a biologically relevant cell line or tissue.

-

Affinity Purification:

-

Incubate the immobilized compound with the cell lysate to allow for protein binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

Workflow Diagram:

Caption: Affinity Chromatography Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding in a cellular context.[10][11][12] This label-free technique can confirm direct target engagement within intact cells.[13][14]

Experimental Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Thermal Challenge: Heat the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Data Visualization:

Caption: Principle of Cellular Thermal Shift Assay.

Part 3: Target Validation - Confirming Biological Relevance

Once potential targets are identified, it is crucial to validate their biological relevance to the observed phenotypic effects of the compound.[15][16][17]

In Vitro Enzymatic or Binding Assays

For targets that are enzymes or receptors, direct functional assays are essential.[18][19]

Methodology:

-

Recombinant Protein Expression: Express and purify the candidate target protein.

-

Assay Development: Develop a robust assay to measure the protein's activity (e.g., kinase assay, protease assay) or its binding to a known ligand (e.g., radioligand binding assay).

-

Dose-Response Analysis: Determine the IC50 (for inhibitors) or EC50 (for activators) of this compound to quantify its potency.

Cellular Target Engagement and Pathway Analysis

Confirming that the compound engages the target in a cellular context and modulates downstream signaling is a critical validation step.[20]

Methodology:

-

Target Expression Modulation: Use techniques like siRNA or CRISPR to knockdown or knockout the expression of the target protein in a relevant cell line.

-